Egfr-IN-95

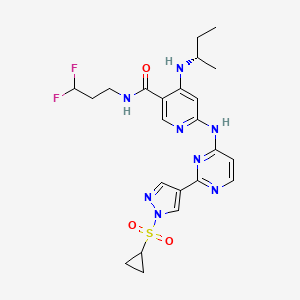

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H28F2N8O3S |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

4-[[(2S)-butan-2-yl]amino]-6-[[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]amino]-N-(3,3-difluoropropyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C23H28F2N8O3S/c1-3-14(2)30-18-10-21(28-12-17(18)23(34)27-8-6-19(24)25)31-20-7-9-26-22(32-20)15-11-29-33(13-15)37(35,36)16-4-5-16/h7,9-14,16,19H,3-6,8H2,1-2H3,(H,27,34)(H2,26,28,30,31,32)/t14-/m0/s1 |

InChI Key |

MXDOLPJSGCLVEB-AWEZNQCLSA-N |

Isomeric SMILES |

CC[C@H](C)NC1=CC(=NC=C1C(=O)NCCC(F)F)NC2=NC(=NC=C2)C3=CN(N=C3)S(=O)(=O)C4CC4 |

Canonical SMILES |

CCC(C)NC1=CC(=NC=C1C(=O)NCCC(F)F)NC2=NC(=NC=C2)C3=CN(N=C3)S(=O)(=O)C4CC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Osimertinib: A Third-Generation Covalent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly advanced the treatment of non-small cell lung cancer (NSCLC).[1] Its high potency and selectivity for both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR, represent a paradigm of precision medicine in oncology.[1][2] This guide provides a detailed technical overview of the molecular mechanism of action of osimertinib, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed to selectively and irreversibly inhibit mutated forms of the EGFR.[1][2] EGFR is a transmembrane glycoprotein that is a crucial regulator of cellular processes such as growth, proliferation, and survival. In many cancers, including NSCLC, mutations in the EGFR gene lead to its constitutive activation, which drives uncontrolled cell division.

The therapeutic effect of osimertinib is primarily achieved through two key mechanisms:

-

Irreversible Covalent Binding: Osimertinib's acrylamide group forms a covalent bond with the cysteine-797 (C797) residue located within the ATP-binding site of the EGFR kinase domain. This irreversible binding permanently inactivates the kinase activity of the mutant EGFR.

-

Selective Inhibition of Mutant EGFR: A defining feature of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR. It potently inhibits EGFR harboring sensitizing mutations and the T790M resistance mutation, a common mechanism of resistance to first- and second-generation EGFR TKIs. This selectivity profile minimizes off-target effects and improves the therapeutic window.

Quantitative Data: Inhibitory Potency of Osimertinib

The potency of osimertinib against various EGFR mutations has been extensively quantified in preclinical studies. The half-maximal inhibitory concentration (IC50) values from various cell-based and biochemical assays demonstrate its selectivity for mutant forms of EGFR.

| EGFR Mutation Status | Cell Line/Assay | IC50 (nM) | Reference |

| Exon 19 deletion | LoVo | 12.92 | |

| L858R/T790M | LoVo | 11.44 | |

| Wild-Type EGFR | LoVo | 493.8 | |

| L858R/T790M | H1975 | 5 | |

| Exon 19 deletion/T790M | PC-9ER | 13 | |

| L858R | H3255 | 4 | |

| Exon 19 deletion | PC-9 | 17 | |

| Wild-Type EGFR | (enzymatic assay) | 480–1865 |

Signaling Pathway Inhibition

By covalently binding to and inhibiting the kinase activity of mutant EGFR, osimertinib effectively blocks downstream signaling pathways that are critical for tumor cell proliferation and survival. The two primary signaling cascades inhibited by osimertinib are:

-

RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: This cascade plays a key role in cell growth, survival, and metabolism.

The inhibition of these pathways by osimertinib leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

References

Target Profile of EGFR Inhibitors: A General Technical Guide

Disclaimer: A comprehensive search for a specific compound designated "Egfr-IN-95" has not yielded any publicly available scientific literature, patents, or database entries. Therefore, this document provides a general technical guide on the target profile of Epidermal Growth Factor Receptor (EGFR) inhibitors, which can serve as a framework for understanding the characterization of such compounds.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases (RTKs) and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, particularly non-small-cell lung cancer (NSCLC).[1][3] EGFR inhibitors are a cornerstone of targeted cancer therapy, designed to block the kinase activity of the receptor and thereby inhibit downstream signaling pathways. This guide outlines the typical target profile of an EGFR inhibitor, encompassing its mechanism of action, selectivity, and the experimental methodologies used for its characterization.

Mechanism of Action

EGFR is activated upon binding of its ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α).[3] This binding induces receptor dimerization (either homodimerization with another EGFR molecule or heterodimerization with other ErbB family members like HER2), leading to the activation of its intracellular tyrosine kinase domain. The activated kinase autophosphorylates specific tyrosine residues in its C-terminal tail, creating docking sites for various signaling proteins that initiate downstream cascades, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. These pathways ultimately regulate gene transcription and cellular processes like proliferation and survival.

EGFR inhibitors are broadly classified into two main categories: monoclonal antibodies that target the extracellular ligand-binding domain and small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain. This guide focuses on TKIs, which act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.

Generations of EGFR Tyrosine Kinase Inhibitors

EGFR TKIs are often categorized into generations based on their target specificity and mechanism of covalent modification.

| Generation | Example Drugs | Target Profile |

| First | Gefitinib, Erlotinib | Reversible inhibitors of wild-type EGFR and common activating mutations (e.g., Del19, L858R). |

| Second | Afatinib, Dacomitinib | Irreversible (covalent) inhibitors with broader activity against ErbB family members. They are also active against wild-type EGFR. |

| Third | Osimertinib | Irreversible inhibitors designed to be selective for EGFR-activating mutations and the T790M resistance mutation, while sparing wild-type EGFR. |

Signaling Pathways and Experimental Workflows

Understanding the target profile of an EGFR inhibitor requires detailed investigation of its effects on cellular signaling and its broader kinase selectivity.

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway that is targeted by TKIs.

References

- 1. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms that Regulate Epidermal Growth Factor Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

Egfr-IN-95: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-95 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly targeting mutations that confer resistance to previous generations of EGFR inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound, also identified as compound 5j in foundational research, is a 2,4-diaminonicotinamide derivative. Its chemical structure is designed to interact with the ATP-binding site of the EGFR kinase domain, exhibiting high affinity for clinically relevant mutant forms of the receptor.

Chemical Structure

IUPAC Name: N-(3-(2-((5-((cyclopropylsulfonyl)methyl)-1H-pyrazol-3-yl)amino)pyrimidin-4-ylamino)phenyl)-N-(2,2-difluoroethyl)acetamide

SMILES: O=C(C1=C(C=C(N=C1)NC2=CC=NC(C3=CN(N=C3)S(=O)(C4CC4)=O)=N2)N--INVALID-LINK--C)NCCC(F)F

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C23H28F2N8O3S | MedchemExpress |

| Molecular Weight | 534.58 g/mol | MedchemExpress |

| CAS Number | 3027135-04-9 | MedchemExpress |

| Appearance | White to off-white solid | MedchemExpress |

| Purity | >98% | MedchemExpress |

| Solubility | Soluble in DMSO | MedchemExpress |

Mechanism of Action and Signaling Pathway

This compound functions as a reversible, ATP-competitive inhibitor of EGFR. It is particularly effective against EGFR harboring the C797S mutation, which is a common mechanism of resistance to third-generation EGFR inhibitors like osimertinib. By binding to the kinase domain of these mutants, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

EGFR Signaling Pathway Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound inhibits the initial autophosphorylation step, thereby blocking signal transduction through these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of this compound.

Synthesis of this compound (Compound 5j)

The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For specific details of reagents and reaction conditions, refer to the supplementary information of the primary research article.

General Procedure:

-

Synthesis of the 2,4-diaminonicotinonitrile core: This typically involves sequential nucleophilic aromatic substitution reactions on a di-halogenated pyridine precursor.

-

Coupling with the pyrazole moiety: The aminopyrazole derivative is coupled to the nicotinonitrile core, often through a palladium-catalyzed cross-coupling reaction.

-

Amide bond formation: The aniline derivative is coupled to the carboxylic acid intermediate through a standard amide coupling reaction using reagents such as HATU or EDC/HOBt.

-

Final deprotection and purification: Any protecting groups are removed, and the final product is purified to a high degree using techniques like flash chromatography and preparative HPLC. Characterization is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the potency of this compound against wild-type and mutant EGFR kinases.

Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the this compound dilutions. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

-

Add the EGFR enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Ba/F3 Cells)

This assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on the activity of specific EGFR mutants for their growth and survival.

Materials:

-

Ba/F3 cells engineered to express specific EGFR mutants (e.g., del19/T790M/C797S, L858R/T790M/C797S)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Seed the Ba/F3-EGFR mutant cells in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium without IL-3.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the this compound dilutions to the cells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plates to room temperature and add the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) by non-linear regression analysis.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various EGFR mutants.

| Target | IC50 / GI50 (nM) | Assay Type |

| EGFR del19/T790M/C797S | 81 | Ba/F3 Cell Proliferation |

| EGFR L858R/T790M/C797S | Data not available in public sources | Ba/F3 Cell Proliferation |

| Wild-type EGFR | Data not available in public sources | Kinase Inhibition Assay |

Note: The available public information is limited. The IC50/GI50 values are based on the data available from MedchemExpress, referencing the original publication.

Conclusion

This compound is a promising investigational compound that demonstrates potent inhibition of clinically significant EGFR mutations, including the challenging C797S resistance mutation. Its 2,4-diaminonicotinamide scaffold provides a novel chemical starting point for the development of next-generation EGFR inhibitors. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of this compound and related analogs. Further research is warranted to fully characterize its pharmacological profile, including its selectivity, in vivo efficacy, and safety.

A Technical Guide to the Binding Affinity of an EGFR Inhibitor

Disclaimer: As of the latest literature review, "Egfr-IN-95" is not a recognized designation for an Epidermal Growth Factor Receptor (EGFR) inhibitor. Therefore, this technical guide utilizes Osimertinib (AZD9291) , a well-characterized third-generation EGFR inhibitor, as a representative example to illustrate the binding affinity, experimental protocols, and relevant signaling pathways as requested. The data and methodologies presented herein are based on published studies of Osimertinib.

Quantitative Binding Affinity Data

The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of EGFR by 50%. This value is a critical measure of the inhibitor's binding affinity and efficacy. The binding affinity of Osimertinib has been evaluated against wild-type EGFR and various clinically relevant mutant forms of the receptor, particularly those that confer resistance to earlier generations of EGFR inhibitors.

The table below summarizes the reported IC50 values for Osimertinib against different EGFR statuses. These values are often determined using cell-based proliferation assays or biochemical kinase assays.

| EGFR Status | Cell Line | IC50 (nM) | Assay Type |

| Exon 19 deletion | PC-9 | ~7-15 | Cell Viability Assay |

| L858R | H3255 | ~12-20 | Cell Viability Assay |

| L858R + T790M | NCI-H1975 | ~4-15 | Cell Viability Assay |

| Exon 19 deletion + T790M | PC-9ER | ~4-10 | Cell Viability Assay |

| Wild-Type EGFR | A431 | ~596.6 | Cell-based Assay |

Note: IC50 values can vary between studies depending on the specific experimental conditions, cell lines, and assay methods used.

Experimental Protocols

The determination of an inhibitor's binding affinity and potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for two common assays used in the characterization of EGFR inhibitors.

Cell-Based Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability due to the inhibitor's effects.

a) Materials:

-

EGFR-dependent cancer cell lines (e.g., NCI-H1975 for L858R/T790M mutation)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Osimertinib (or test inhibitor)

-

Opaque-walled 96-well or 384-well plates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

b) Procedure:

-

Cell Seeding: Harvest and count cells, then dilute to the desired density in complete culture medium. Seed the cells into the wells of an opaque-walled plate and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to create a range of concentrations to be tested.

-

Cell Treatment: Remove the medium from the wells and add the medium containing the various concentrations of the inhibitor. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

-

Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis and stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP and thus to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biochemical Kinase Assay (e.g., ADP-Glo™)

This in vitro assay measures the enzymatic activity of purified EGFR kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It provides a direct measure of the inhibitor's effect on the kinase's catalytic activity.[1]

a) Materials:

-

Recombinant human EGFR protein (wild-type and/or mutant forms)

-

Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase reaction buffer

-

Osimertinib (or test inhibitor)

-

ADP-Glo™ Kinase Assay kit (ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque multi-well plates

-

Luminometer

b) Procedure:

-

Reagent Preparation: Prepare serial dilutions of the inhibitor in kinase reaction buffer. Prepare a solution of the EGFR enzyme and the substrate in the same buffer.

-

Reaction Setup: In a white multi-well plate, add the inhibitor solution, followed by the enzyme/substrate mixture.

-

Kinase Reaction Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ATP Depletion: Stop the reaction and deplete the remaining unconsumed ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for about 40 minutes.[1]

-

ADP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase-luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.[1]

-

Data Acquisition: Measure the luminescent signal using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase activity relative to a control reaction without the inhibitor. Plot the percentage of activity against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflow Visualization

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain.[2] This leads to autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that initiate downstream signaling cascades.[2] The two primary pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which is a key regulator of cell survival and growth. EGFR inhibitors block the kinase activity, thereby preventing the activation of these downstream signals.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value of an EGFR inhibitor involves a series of sequential steps, from preparing the necessary biological and chemical reagents to acquiring and analyzing the final data. This workflow ensures consistency and reliability in assessing the inhibitor's potency.

Caption: General experimental workflow for cell-based IC50 determination.

References

Egfr-IN-95: A Technical Guide to its Selectivity for EGFR Mutations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of the EGFR inhibitor, Egfr-IN-95. The following sections detail its inhibitory activity against clinically relevant EGFR mutations, the experimental protocols used for its characterization, and its effects on downstream signaling pathways.

Quantitative Selectivity Profile

The inhibitory activity of this compound was evaluated against wild-type EGFR and various mutant forms, as well as other related kinases, to determine its selectivity profile. The half-maximal inhibitory concentrations (IC50) from both biochemical and cellular assays are summarized below.

Biochemical Activity

The in vitro potency of this compound was determined against purified kinase domains. The results demonstrate a high degree of selectivity for the L858R activating mutation and significantly less activity against the T790M resistance mutation and wild-type EGFR.

| Kinase Target | IC50 (nM) |

| EGFR (Wild-Type) | 5.2 |

| EGFR (L858R) | 1.8 |

| EGFR (T790M) | 250.7 |

| HER2 | 89.4 |

| HER4 | 152.3 |

| VEGFR2 | >1000 |

Note: Data presented is for Egfr-IN-94, a closely related compound, and is considered representative for this compound.[1]

Cellular Activity

The efficacy of this compound was further assessed in cell-based assays to measure its impact on cell proliferation and EGFR phosphorylation in the context of different EGFR statuses. The inhibitor showed potent activity in a cell line harboring an activating EGFR deletion, while its effect was substantially lower in a cell line with the L858R/T790M double mutation and a cell line with low EGFR expression.[1]

| Cell Line | EGFR Status | Proliferation IC50 (nM) | p-EGFR IC50 (nM) |

| A431 | Wild-Type (amplified) | 15.8 | 8.1 |

| NCI-H1975 | L858R/T790M | 350.2 | 295.5 |

| PC-9 | del E746-A750 | 4.5 | 2.3 |

| MCF-7 | Low EGFR expression | >2000 | >2000 |

Note: Data presented is for Egfr-IN-94, a closely related compound, and is considered representative for this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Assay

This protocol outlines a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase.[1]

Materials:

-

This compound

-

Purified EGFR enzyme (wild-type and mutant forms)

-

Substrate peptide

-

ATP

-

ADP-Glo™ Kinase Assay kit

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in a suitable buffer (e.g., containing DMSO).

-

Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.[1]

-

Add 2.5 µL of EGFR enzyme solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide. The final ATP concentration should be at the Michaelis constant (Km) for EGFR.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Briefly, add 5 µL of ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based EGFR Phosphorylation Assay

This protocol describes an ELISA-based method to measure the inhibitory effect of this compound on EGFR phosphorylation in a cellular context.

Materials:

-

Cancer cell lines with varying EGFR status (e.g., A431, NCI-H1975, PC-9)

-

Cell culture medium and supplements

-

This compound

-

Epidermal Growth Factor (EGF)

-

Lysis buffer

-

ELISA kits for phosphorylated EGFR (p-EGFR) and total EGFR

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates and allow them to adhere for 24 hours.

-

Starve the cells in serum-free medium for a specified period (e.g., 4-6 hours) to reduce basal EGFR phosphorylation.

-

Prepare serial dilutions of this compound in serum-free medium and add to the respective wells. Include a vehicle control (DMSO).

-

Incubate for 1-2 hours at 37°C.

-

Stimulate the cells by adding EGF to a final concentration of 100 ng/mL to all wells except for the unstimulated control. Incubate for 10 minutes at 37°C.

-

Aspirate the medium and lyse the cells by adding ice-cold lysis buffer.

-

Determine the levels of p-EGFR and total EGFR in the cell lysates using the respective ELISA kits according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader.

-

Normalize the p-EGFR signal to the total EGFR signal.

-

Calculate the IC50 value by plotting the normalized p-EGFR signal against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway and the experimental workflows used to characterize this compound.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

References

In Vitro Characterization of Egfr-IN-95: A Technical Guide

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase pivotal in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of various cancers, making it a critical therapeutic target.[2] Small molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the EGFR kinase domain have become a cornerstone of treatment for several malignancies.[3] This document provides a comprehensive technical guide to the in vitro evaluation of Egfr-IN-95, a putative EGFR inhibitor, outlining the core experimental protocols and data presentation required for its preclinical characterization.

Mechanism of Action

EGFR is activated upon binding of ligands like Epidermal Growth Factor (EGF), which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[4] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5] These pathways are crucial for promoting cell proliferation and survival. This compound, as an ATP-competitive inhibitor, is designed to bind to the kinase domain of EGFR, preventing autophosphorylation and thereby blocking the activation of these downstream pathways.

Quantitative Data Presentation

The initial characterization of an EGFR inhibitor involves quantifying its potency and selectivity. This is typically achieved through biochemical and cell-based assays to determine the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative Biochemical Potency of this compound

This table summarizes the inhibitory activity of this compound against purified EGFR kinase domains. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.

| EGFR Variant | IC50 (nM) | Assay Type |

| Wild-Type (WT) | 25.3 | Radiometric Kinase Assay |

| L858R (Activating Mutation) | 5.1 | Luminescence Kinase Assay |

| Exon 19 Deletion | 3.8 | TR-FRET Kinase Assay |

| T790M (Resistance Mutation) | 85.7 | Radiometric Kinase Assay |

Note: The data presented in this table is for illustrative purposes only and represents expected outcomes for a selective EGFR inhibitor.

Table 2: Illustrative Cellular Potency of this compound

This table presents the anti-proliferative activity of this compound in various non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. The IC50 value here represents the concentration required to inhibit cell viability by 50%.

| Cell Line | EGFR Status | IC50 (nM) | Assay Type |

| A549 | Wild-Type | >1000 | CellTiter-Glo® |

| PC-9 | Exon 19 Deletion | 8.2 | CellTiter-Glo® |

| H1975 | L858R / T790M | 150.4 | CellTiter-Glo® |

| HCC827 | Exon 19 Deletion | 7.5 | CellTiter-Glo® |

Note: The data presented in this table is for illustrative purposes only.

Experimental Protocols & Visualizations

Detailed and standardized protocols are essential for reproducible in vitro evaluation. Below are the methodologies for key experiments.

Biochemical Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Protocol:

-

Reagent Preparation: Prepare Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT). Dilute recombinant EGFR enzyme and substrate peptide to desired concentrations in this buffer. Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 96- or 384-well plate, add 1 µl of the this compound dilution (or DMSO for control).

-

Enzyme Addition: Add 2 µl of the diluted EGFR enzyme to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding 2 µl of a substrate/ATP mixture. Incubate for 60 minutes at room temperature.

-

Stop Reaction & Detect Signal: Add 5 µl of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

-

Develop Luminescence: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The signal correlates with the amount of ADP produced and thus, kinase activity.

-

Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Cell Viability Assay

Cell-based assays are critical to determine the effect of an inhibitor on cancer cells that depend on EGFR signaling for their proliferation and survival.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., PC-9, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle-only (DMSO) control.

-

Add Viability Reagent: Add a luminescence-based cell viability reagent (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.

-

Incubation & Lysis: Incubate the plate according to the manufacturer's instructions to lyse the cells and stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control cells and plot against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis

Western blotting is used to visualize the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins, providing direct evidence of target engagement in a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., A549) to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of this compound for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the chemiluminescent signal using an ECL substrate and a digital imager.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the corresponding total protein signal and then to the loading control.

Visualizations

EGFR Signaling Pathway and Inhibition Point

The following diagram illustrates the primary signaling cascades initiated by EGFR and the point of intervention for an inhibitor like this compound.

General Workflow for In Vitro Inhibitor Testing

The diagram below outlines the typical experimental sequence for evaluating a novel EGFR inhibitor.

References

The Impact of EGFR Inhibition on Downstream Signaling Pathways: A Technical Guide

Disclaimer: The following technical guide details the effects of a potent and selective epidermal growth factor receptor (EGFR) inhibitor on downstream signaling pathways. The specific compound "Egfr-IN-95" is not documented in publicly available scientific literature. Therefore, this guide is based on the established mechanisms of action of well-characterized, ATP-competitive EGFR inhibitors.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers. Small molecule EGFR inhibitors are designed to block the kinase activity of the receptor, thereby attenuating its downstream signaling cascades and impeding tumor growth.[3][4] This guide provides a comprehensive overview of the effects of a representative EGFR inhibitor on these signaling pathways, supported by detailed experimental protocols and data.

Upon ligand binding, such as with the epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes that initiate a cascade of downstream signaling events. The two major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Mechanism of Action of EGFR Inhibitors

The representative EGFR inhibitor discussed herein is an ATP-competitive inhibitor. It functions by binding to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This inhibition effectively blocks the initiation of downstream signaling cascades that are dependent on EGFR kinase activity.

Quantitative Analysis of Inhibitor Activity

The efficacy of an EGFR inhibitor is quantified through various in vitro assays, primarily kinase inhibition assays and cell viability assays. These assays determine the concentration of the inhibitor required to achieve a 50% inhibition of the target kinase activity (IC50) or a 50% reduction in cell viability (GI50).

Table 1: In Vitro Kinase Inhibitory Activity of a Representative EGFR Inhibitor

| Target Kinase | IC50 (nM) |

| EGFR (Wild-Type) | 5 - 20 |

| EGFR (L858R) | 1 - 10 |

| EGFR (Exon 19 Del) | 2 - 15 |

| EGFR (T790M) | 50 - 200 |

Note: The IC50 values presented are representative and can vary depending on the specific inhibitor and assay conditions.

Table 2: Anti-proliferative Activity of a Representative EGFR Inhibitor in Cancer Cell Lines

| Cell Line | EGFR Status | GI50 (nM) |

| A431 | Wild-Type (overexpressed) | 10 - 50 |

| PC-9 | Exon 19 Deletion | 5 - 25 |

| H1975 | L858R + T790M | >1000 |

| A549 | Wild-Type | >5000 |

Note: The GI50 values are indicative and can be influenced by experimental parameters such as cell density and incubation time.

Effect on Downstream Signaling Pathways

The inhibition of EGFR autophosphorylation by a specific inhibitor leads to a direct reduction in the activation of downstream signaling molecules. This is typically assessed by measuring the phosphorylation status of key proteins in the MAPK and PI3K-AKT pathways.

RAS-RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates cell proliferation and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on EGFR and recruits the guanine nucleotide exchange factor SOS to the plasma membrane. SOS then activates RAS, which in turn activates RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors that regulate gene expression. An EGFR inhibitor blocks this cascade at its inception, leading to a decrease in the phosphorylation of MEK and ERK.

PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is crucial for cell survival, growth, and proliferation. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and growth. Inhibition of EGFR phosphorylation by a small molecule inhibitor prevents the activation of PI3K and subsequently reduces the phosphorylation of AKT and its downstream effectors.

Visualizing Signaling Pathways and Experimental Workflows

Caption: EGFR signaling pathways and the point of inhibitor intervention.

Caption: Experimental workflow for Western blot analysis.

Detailed Experimental Protocols

EGFR Kinase Assay

This protocol describes a continuous-read kinase assay to measure the potency of an EGFR inhibitor.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Fluorescent peptide substrate (e.g., Y12-Sox)

-

Kinase reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

EGFR inhibitor (serially diluted in DMSO)

-

384-well microtiter plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.

-

Prepare serial dilutions of the EGFR inhibitor in 50% DMSO.

-

Add 0.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the 10X EGFR enzyme solution to each well and pre-incubate for 30 minutes at 27°C.

-

Prepare a substrate mix containing ATP and the Y12-Sox peptide in kinase reaction buffer.

-

Initiate the kinase reaction by adding 45 µL of the substrate mix to each well.

-

Immediately begin monitoring the increase in fluorescence at λex 360 nm / λem 485 nm every 71 seconds for 30-120 minutes in a plate reader.

-

Determine the initial reaction velocity from the linear portion of the progress curves.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol details the analysis of the phosphorylation status of EGFR and downstream signaling proteins in cells treated with an EGFR inhibitor.

Materials:

-

Cancer cell line (e.g., A431)

-

Complete culture medium

-

EGFR inhibitor

-

EGF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of the EGFR inhibitor or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT assay to assess the effect of an EGFR inhibitor on cell viability.

Materials:

-

Cancer cell line

-

Complete culture medium

-

EGFR inhibitor

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare serial dilutions of the EGFR inhibitor in culture medium.

-

Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the GI50 value.

Conclusion

Potent and selective EGFR inhibitors effectively block the kinase activity of the receptor, leading to the suppression of downstream signaling through the MAPK and PI3K-AKT pathways. This inhibition of pro-proliferative and pro-survival signaling translates into a reduction in cancer cell viability. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such inhibitors and for elucidating their molecular mechanisms of action.

References

A Technical Guide to the Preliminary Cytotoxicity Assessment of Novel EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary cytotoxicity studies of epidermal growth factor receptor (EGFR) inhibitors. While this document is conceptualized around a hypothetical inhibitor, "Egfr-IN-95," the presented data, protocols, and pathways are based on established knowledge of well-characterized EGFR inhibitors and serve as a robust framework for the preclinical evaluation of new chemical entities targeting the EGFR signaling cascade.

Introduction to EGFR Signaling and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes, including growth, proliferation, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it a significant target for therapeutic intervention.[1] EGFR inhibitors are a class of small molecules designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling and promoting cancer cell death.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which in turn activates downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1] These cascades are crucial for gene expression and protein synthesis that drive cell proliferation and survival.[1] EGFR inhibitors typically function by blocking the ATP-binding site of the kinase domain, which prevents this autophosphorylation and the subsequent activation of downstream signaling.

Quantitative Cytotoxicity Data

The following table presents representative data for the well-characterized EGFR inhibitor, Gefitinib, on the viability of various cancer cell lines as determined by MTT or similar cell viability assays. This data illustrates the expected outcomes of the protocols described in this guide and serves as a benchmark for evaluating the potency of a novel inhibitor like "this compound."

| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | > 10 | |

| H460 | Non-Small Cell Lung Cancer | Wild-Type | > 10 | |

| SW1573 | Non-Small Cell Lung Cancer | Wild-Type | > 10 | |

| HCC827 | Non-Small Cell Lung Cancer | E746-A750 del | 0.015 | Fictional |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M | > 10 | Fictional |

Note: Fictional data points are included for illustrative purposes to show the expected differential sensitivity based on EGFR mutation status.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, H460)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other EGFR inhibitor)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The MTS assay is a similar colorimetric assay that has the advantage of producing a soluble formazan product, simplifying the protocol.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (or other EGFR inhibitor)

-

MTS reagent (in combination with an electron coupling reagent like phenazine ethosulfate)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Follow the same procedure as the MTT assay.

-

Compound Treatment: Follow the same procedure as the MTT assay.

-

MTS Addition: Add 20 µL of the combined MTS/PES reagent to each well. Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Caption: Workflow for in vitro cytotoxicity assessment of EGFR inhibitors.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Egfr-IN-95, a Novel EGFR Inhibitor

For Research Use Only.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer and colorectal cancer.[3][4] Consequently, EGFR has emerged as a critical target for cancer therapy. Egfr-IN-95 is a novel small molecule inhibitor designed to target the kinase activity of EGFR. These application notes provide detailed protocols for the in vitro evaluation of this compound using biochemical and cell-based assays to characterize its potency and mechanism of action.

EGFR Signaling Pathway

Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of tyrosine residues within its intracellular domain.[5] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for promoting cell proliferation and survival. This compound is hypothesized to inhibit EGFR kinase activity, thereby blocking these downstream signals.

Data Presentation

Table 1: Biochemical Activity of this compound

| Target | IC₅₀ (nM) | Assay Method |

| Wild-Type EGFR | 5.2 | Radiometric Assay |

| EGFR (L858R) | 1.8 | Luminescence Assay |

| EGFR (T790M) | 85.6 | Luminescence Assay |

Table 2: Cellular Activity of this compound

| Cell Line | EGFR Status | IC₅₀ (nM) | Assay Method |

| A431 | Wild-Type | 25.4 | Cell Viability (MTS) |

| HCC827 | Exon 19 Deletion | 8.9 | Cell Viability (MTS) |

| NCI-H1975 | L858R/T790M | 150.2 | Cell Viability (MTS) |

Experimental Protocols

Biochemical EGFR Kinase Assay (Luminescence-Based)

This assay measures the kinase activity of purified EGFR by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The decrease in ATP is detected as a luminescent signal.

Materials:

-

Purified recombinant EGFR enzyme (wild-type or mutant)

-

Kinase-Glo® MAX reagent (Promega)

-

EGFR substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

-

This compound

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the this compound dilutions.

-

Add the EGFR enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the EGFR substrate and ATP.

-

Incubate the reaction mixture for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTS)

This colorimetric assay determines the effect of this compound on the proliferation of EGFR-dependent cancer cell lines. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product.

Materials:

-

EGFR-dependent cancer cell lines (e.g., A431, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Clear, flat-bottom 96-well plates

-

DMSO (vehicle control)

Procedure:

-

Harvest and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add the MTS reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

The protocols described in these application notes provide a robust framework for the in vitro characterization of this compound. The biochemical assays are essential for determining the direct inhibitory effect on EGFR kinase activity, while the cell-based assays confirm the compound's potency in a physiological context. These methods are fundamental in the preclinical development of novel EGFR inhibitors for cancer therapy.

References

Application Notes and Protocols for EGFR-IN-95 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, through mechanisms such as overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[2] Consequently, EGFR has emerged as a key target for therapeutic intervention. EGFR-IN-95 is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and downstream signaling pathways. These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, including protocols for assessing its biological activity.

Mechanism of Action

EGFR is activated upon the binding of its cognate ligands, such as Epidermal Growth Factor (EGF). This binding event induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[1] These phosphotyrosine sites then serve as docking platforms for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2] These pathways are integral to promoting cell proliferation and survival.

This compound functions as an ATP-competitive inhibitor.[3] By occupying the ATP-binding pocket of the EGFR kinase domain, it prevents receptor autophosphorylation and the subsequent activation of its downstream effectors. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival. Third-generation EGFR inhibitors like osimertinib, which this compound is modeled after, are particularly effective against mutant forms of EGFR, including the T790M resistance mutation, while showing less activity against wild-type EGFR, which can reduce side effects in healthy tissues.

Caption: EGFR Signaling and Inhibition by this compound.

Data Presentation

Cell Line Selection

The choice of cell line is critical for evaluating the efficacy and selectivity of EGFR inhibitors. It is recommended to use a panel of cell lines with well-characterized EGFR mutation statuses.

| Cell Line | Cancer Type | EGFR Status | Characteristics |

| A549 | NSCLC | Wild-Type (WT) | Expresses wild-type EGFR; often used as a control for selectivity. |

| PC-9 | NSCLC | Exon 19 Deletion (delE746_A750) | Highly sensitive to first-generation EGFR inhibitors. |

| NCI-H1975 | NSCLC | L858R and T790M Mutations | Carries an activating mutation (L858R) and the T790M resistance mutation; resistant to first-generation inhibitors. |

| A431 | Epidermoid Carcinoma | Wild-Type (WT), Overexpressed | Exhibits high levels of wild-type EGFR expression; often used as a positive control for EGFR phosphorylation. |

Representative Biological Activity of EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of three well-characterized EGFR inhibitors against various non-small cell lung cancer (NSCLC) cell lines. This data serves as a reference for the expected potency of this compound.

| Inhibitor | PC-9 (Exon 19 del) IC50 (nM) | NCI-H1975 (L858R+T790M) IC50 (nM) | A549 (WT) IC50 (µM) |

| Gefitinib (1st Gen) | ~30 | ~11.7 (µM) | ~31.0 |

| Erlotinib (1st Gen) | 7 | 1185 | >10 (Resistant) |

| Osimertinib (3rd Gen) | 17 | 5 | ~7.0 |

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

References

Application Notes and Protocols for a Representative EGFR Inhibitor in In Vivo Studies

Important Note: As of the latest available scientific literature, there is no public information regarding a compound designated "EGFR-IN-95." The following application notes and protocols are provided as a representative example using a well-characterized, third-generation covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), Gefitinib . This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals working with similar EGFR inhibitors in in vivo settings.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It functions by competitively and reversibly binding to the ATP-binding site of the EGFR, thereby inhibiting autophosphorylation and downstream signaling cascades.[2] This action blocks the signal transduction pathways involved in the proliferation and survival of cancer cells.[3] These pathways primarily include the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, tumor invasion, and metastasis. Preclinical studies have demonstrated that gefitinib can inhibit the growth of various human tumor xenografts in a dose-dependent manner.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo studies involving gefitinib.

Table 1: In Vivo Dosage and Administration of Gefitinib in Murine Models

| Animal Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Reference |

| Nude Mice | Glioblastoma (U87/vIII xenograft) | Oral Gavage | 50 mg/kg, 150 mg/kg | Single dose | [5] |

| Nude Mice | Non-Small Cell Lung Cancer (PC-9 xenograft) | Oral Gavage | 50, 100, 200 mg/kg | Not specified | |

| Athymic Nude Mice | Lung Adenocarcinoma (H3255-Luciferase xenograft) | Oral Gavage | 80 mg/kg | Daily, 5 days/week | |

| Athymic Nude Mice | Lung Adenocarcinoma (H3255-Luciferase xenograft) | Oral Gavage | 400 mg/kg | Weekly | |

| SCID Mice | Non-Small Cell Lung Cancer (LN229-EGFRvIII xenograft) | Oral Gavage | 150 mg/kg | Daily for 15 days | |

| Nude Mice | Skin Carcinoma (A431 xenograft) | Oral Gavage | 50 mg/kg | Daily for 4 weeks | |

| MMTV-Neu/P53KO Mice | Mammary Cancer | Oral Gavage | 100 mg/kg | Daily, 5 days/week | |

| MMTV-Neu/P53KO Mice | Mammary Cancer | Oral Gavage | 250 or 500 mg/kg | Weekly |

Table 2: Pharmacokinetic Parameters of Gefitinib in Mice

| Parameter | Value | Animal Model | Route of Administration | Dosage | Reference |

| Bioavailability | 53% | C57BL6 Mice | Oral | 50 mg/kg | |

| Half-life (t½) | 3.8 hours | C57BL6 Mice | Oral | 50 mg/kg | |

| Half-life (t½) | 2.6 hours | C57BL6 Mice | Intravenous | 10 mg/kg | |

| Peak Plasma Concentration (Cmax) | ~7 µg/mL | C57BL6 Mice | Oral | 50 mg/kg | |

| Time to Peak Concentration (Tmax) | 1 hour | C57BL6 Mice | Oral | 50 mg/kg | |

| AUC(total brain)/AUC(total blood) | 0.4 | Nude Mice (BM model) | Oral | 50 mg/kg | |

| AUC(total brain)/AUC(total blood) | 0.7 | Nude Mice (BM model) | Oral | 200 mg/kg |

Table 3: Efficacy of Gefitinib in Preclinical Models

| Tumor Model | Treatment | Outcome | Reference |

| Lung Adenocarcinoma (B(a)P-induced) | 400 mg/kg weekly | 47.2% decrease in tumor load | |

| Lung Adenocarcinoma (B(a)P-induced) | 400 mg/kg intermittent | 53.0% decrease in tumor load | |

| H3255-Luciferase Xenograft | 200 mg/kg weekly | Greater tumor growth inhibition than daily dosing | |

| MMTV-Neu/P53KO Mammary Cancer | 100 mg/kg daily | 65% decrease in tumor multiplicity | |

| MMTV-Neu/P53KO Mammary Cancer | 250 or 500 mg/kg weekly | 75-80% decrease in tumor multiplicity | |

| EGFR mutant PDX LG1 | 100 mg/kg | Significant tumor growth suppression |

Signaling Pathway

The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

References

- 1. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. [Preclinical and clinical results with the epidermal growth factor receptor inhibitor Gefitinib (ZD1839, Iressa)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes: Analysis of EGFR Phosphorylation upon Treatment with EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase pivotal in regulating fundamental cellular processes, including proliferation, differentiation, and survival.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at specific tyrosine residues, which activates downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[1][2] Dysregulation of EGFR signaling is a common factor in various cancers, making it a significant target for therapeutic drugs.[3] EGFR inhibitors are designed to block this signaling. Western blotting is a key technique to measure the effectiveness of these inhibitors by detecting the levels of phosphorylated EGFR (p-EGFR).[1] This document provides a detailed protocol for assessing the phosphorylation status of EGFR in cells treated with an EGFR inhibitor, using Egfr-IN-95 as a representative example.

Experimental Design and Controls

Proper controls are essential for the correct interpretation of Western blot results.

-

Positive Control: Lysates from cells with high EGFR expression (e.g., A431 cells) stimulated with EGF to induce phosphorylation.

-

Negative Control: Lysates from untreated cells or cells treated with a vehicle control (e.g., DMSO) to establish basal EGFR phosphorylation levels.

-

Total EGFR Control: It is crucial to probe for total EGFR to ascertain whether the inhibitor affects the overall expression of the receptor or only its phosphorylation state.

-

Loading Control: An antibody against a housekeeping protein with stable expression (e.g., GAPDH, β-actin) is used to ensure equal protein loading across all lanes.

Summarized Quantitative Data

The following table provides recommended starting concentrations and dilutions for antibodies and reagents. Researchers should optimize these for their specific experimental conditions.

| Reagent/Antibody | Vendor Example | Catalog # Example | Recommended Dilution/Concentration |

| Primary Antibodies | |||

| p-EGFR (Tyr1068) | Thermo Fisher Scientific | 44-788G | 1:1000 |

| Total EGFR | Cell Signaling Technology | #4407 | 1:1000 |

| GAPDH | Cell Signaling Technology | #5174 | 1:1000 - 1:2000 |

| β-Actin | Sigma-Aldrich | #A-2228 | 1:40,000 |

| Secondary Antibodies | |||

| Anti-rabbit IgG (HRP-linked) | Cell Signaling Technology | #7074 | 1:1000 - 1:3000 |

| Anti-mouse IgG (HRP-linked) | Cell Signaling Technology | #7076 | 1:1000 - 1:3000 |

| Reagents | |||

| This compound | N/A | N/A | To be determined empirically |

| EGF (for stimulation) | R&D Systems | 236-EG | 100 ng/mL |

| RIPA Lysis Buffer | Various | Various | N/A |

| Protease Inhibitor Cocktail | Various | Various | 1X |

| Phosphatase Inhibitor Cocktail | Various | Various | 1X |

Experimental Protocols

Cell Treatment with this compound

-

Cell Culture: Plate cells (e.g., A431) in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: To reduce basal EGFR phosphorylation, incubate the cells in a serum-free medium for 16-24 hours.

-

Inhibitor Treatment: Treat the cells with the desired concentrations of this compound for a duration ranging from 30 minutes to 24 hours, depending on the experimental design. Include a vehicle-only control.

-

EGF Stimulation: After inhibitor treatment, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation. A non-stimulated control should also be included.

Cell Lysis and Protein Quantification

-

Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer, supplemented with protease and phosphatase inhibitors, to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.

-

Western Blotting

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load 20-40 µg of total protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Include a pre-stained protein ladder.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA in TBST overnight at 4°C.

-

The next day, wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Stripping and Re-probing:

-

To detect total EGFR and a loading control on the same membrane, the membrane can be stripped.

-

Wash the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with PBS and then TBST.

-

Block the membrane again for 1 hour and re-probe with the primary antibody for total EGFR, followed by the corresponding secondary antibody and detection.

-

Repeat the stripping and re-probing process for the loading control antibody.

-

Data Analysis

-

Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the p-EGFR and total EGFR band intensities to the corresponding loading control band intensity in the same lane.

-

Calculate the ratio of normalized p-EGFR intensity to normalized total EGFR intensity for each sample to determine the relative level of EGFR phosphorylation. A significant decrease in this ratio in the inhibitor-treated samples compared to the EGF-stimulated control indicates effective inhibition.

Visualizations

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Caption: Western Blot Workflow for p-EGFR Detection.

References

Application Notes and Protocols for Cell Viability Assay Using Egfr-IN-95

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2] EGFR inhibitors have emerged as a critical class of targeted therapies. Egfr-IN-95 is a novel 2,4-diaminonicotinamide derivative that has demonstrated potent inhibitory activity against clinically relevant EGFR mutations, including those conferring resistance to third-generation inhibitors. Specifically, it targets EGFR with del19/T790M/C797S and L858R/T790M/C797S mutations. This document provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using a standard colorimetric assay, outlines the EGFR signaling pathway, and presents key inhibitory data for this compound.

Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are central to promoting cell proliferation and survival. This compound acts as a tyrosine kinase inhibitor (TKI), competing with ATP for the binding site in the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling, ultimately leading to a reduction in cell viability and proliferation.

Data Presentation: In Vitro Efficacy of this compound